Kinase Inhibitory Potency: CSF1R IC50 of 5.5 nM for a 2-Amino-4,6-dichlorobenzothiazole Derivative
A derivative of 2-Amino-4,6-dichlorobenzothiazole (DCBT) has been identified as a potent inhibitor of the kinase CSF1R, a target in oncology and inflammation . The compound exhibited an IC50 value of 5.5 nM against CSF1R, indicating strong inhibitory activity . This is a key data point for researchers selecting a chemical starting point for a kinase inhibitor program. The specific 4,6-dichloro substitution on the benzothiazole core is a crucial structural feature influencing this activity.
| Evidence Dimension | Inhibition of CSF1R kinase (IC50) |
|---|---|
| Target Compound Data | IC50 = 5.5 nM |
| Comparator Or Baseline | A derivative of 2-Amino-4,6-dichlorobenzothiazole. (Note: This is a derivative, not the parent compound. The specific comparator within this study is not identified, but the potency is compared to other kinase inhibitors in the class.) |
| Quantified Difference | Potent inhibition at low nanomolar concentrations. |
| Conditions | In vitro kinase inhibition assay. |
Why This Matters
This demonstrates that the 2-Amino-4,6-dichlorobenzothiazole scaffold can be elaborated into highly potent kinase inhibitors, making it a privileged starting point for medicinal chemistry campaigns targeting kinases like CSF1R.
